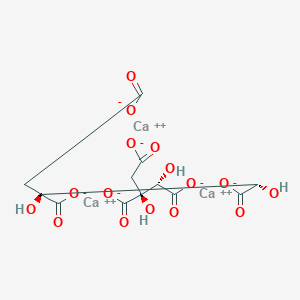

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate and related compounds typically involves hydrothermal crystallization or solvothermal reactions with appropriate carboxylic acids under controlled conditions. For example, Volkringer et al. (2008) detailed the hydrothermal crystallization of calcium-based hybrid solids using dicarboxylates, highlighting the importance of ligands in determining the final structure and properties of the synthesized materials (Volkringer et al., 2008).

Molecular Structure Analysis

The molecular structure of calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate and similar compounds often features complex coordination geometries around calcium ions. Mathew and Takagi (1995) demonstrated the crystal structure of calcium glutarate monohydrate, where calcium is coordinated to seven oxygen atoms, forming a pentagonal bipyramid geometry (Mathew & Takagi, 1995). Such detailed structural insights are crucial for understanding the reactivity and stability of these compounds.

Chemical Reactions and Properties

The chemical reactivity of calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate derivatives involves interactions with various reagents, leading to the formation of new compounds with distinct properties. The study by Ueyama et al. (1999) on a dinuclear calcium complex provides insight into the potential for forming hydrogen bonds and bridging coordination, which are fundamental for the chemical behavior of calcium carboxylates (Ueyama et al., 1999).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallinity, of calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate derivatives are influenced by their molecular structure. Studies on the crystalline nature and water coordination, as seen in the work by Fox et al. (2007), provide valuable information on the solubility and stability of these compounds under various conditions (Fox et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity with other ligands, pH stability, and coordination behavior, are crucial for the application of calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate derivatives. The interaction of calcium ions with ligands, as discussed by Bacchi et al. (2003), highlights the potential for creating photoactivatable compounds, indicating the versatility of these calcium complexes in various chemical contexts (Bacchi et al., 2003).

Aplicaciones Científicas De Investigación

Phytoremediation and Stress Alleviation in Plants

Calcium plays a crucial role in plants, particularly in mitigating the toxic effects of heavy metals like cadmium (Cd). The application of calcium in plants under cadmium stress results in improved plant growth, enhanced photosynthesis, reduced oxidative damage, and better regulation of metal uptake and translocation. These findings suggest that calcium can be used as an exogenous substance to increase plant resistance to heavy metal stress, offering promising implications for phytoremediation technologies (Huang et al., 2017).

Fruit Development and Ripening

Calcium ions are pivotal in plant cell functions, serving as second messengers in various physiological processes. Research has highlighted the significant roles of calcium and calcium-sensing receptors in fruit ripening. This includes the regulation of fruit development, molecular mechanisms underlying fruit physiology, and the interaction between calcium signal and phytohormone signal pathways, thereby influencing fruit ripening. Understanding the comprehensive roles of calcium in fruit development and ripening could uncover new avenues for enhancing agricultural productivity (Gao et al., 2019).

Regulation of Mitochondrial Dehydrogenases

Calcium ions are also instrumental in regulating mitochondrial dehydrogenases, which are crucial for cellular energy production. The activation of these dehydrogenases by calcium ions leads to an increase in oxidative phosphorylation in mammalian cells. Exploring the molecular basis of how these enzymes bind and interact with calcium could provide profound insights into metabolic regulation and energy dynamics within cells (Nichols & Denton, 1995).

Cancer Drug/Gene Delivery Systems

Calcium carbonate nanoparticles (CaCO3 NPs) have emerged as significant players in the field of targeted drug/gene delivery systems, particularly for cancer treatment. Their properties such as accessibility, low cost, safety, biocompatibility, pH-sensitivity, and slow biodegradability make them suitable for safe and efficient cancer treatment strategies. The understanding and development of drug-loaded CaCO3 NPs could revolutionize cancer therapy by providing targeted delivery of therapeutic agents to cancerous tissues and cells (Dizaj et al., 2019).

Soil Organic Carbon Stabilisation

Calcium plays an essential role in the global cycling of carbon by stabilizing soil organic carbon (SOC) pools. Studies suggest that calcium influences the preservation of SOC pools, especially in alkaline soils. Understanding the interactions between SOC and calcium, and identifying the mechanisms behind these relationships, is pivotal for comprehending the global carbon cycle and developing strategies for carbon sequestration (Rowley et al., 2017).

Propiedades

IUPAC Name |

tricalcium;(1S,2S)-1,2-dihydroxypropane-1,2,3-tricarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H8O8.3Ca/c2*7-2(8)1-6(14,5(12)13)3(9)4(10)11;;;/h2*3,9,14H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q;;3*+2/p-6/t2*3-,6+;;;/m11.../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEPHTVUPANNSH-IFDHGPESSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.C(C(=O)[O-])C(C(C(=O)[O-])O)(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)[O-])[C@]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.C(C(=O)[O-])[C@]([C@@H](C(=O)[O-])O)(C(=O)[O-])O.[Ca+2].[Ca+2].[Ca+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Ca3O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20746872 |

Source

|

| Record name | Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

530.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) | |

CAS RN |

921226-01-9 |

Source

|

| Record name | Calcium 3-C-carboxylato-2-deoxy-D-erythro-pentarate (3/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20746872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Hydroxy-2-[2-[hydroxy(phenyl)methyl]-4,5-dimethoxyphenyl]acetamide](/img/structure/B46818.png)